molecular formula C18H18N2O3 B4617426 N-(2-Hydroxyethyl)cinnamamide phenylcarbamate CAS No. 30687-10-6

N-(2-Hydroxyethyl)cinnamamide phenylcarbamate

Cat. No.: B4617426
CAS No.: 30687-10-6
M. Wt: 310.3 g/mol
InChI Key: CACIUSTVXOLSQD-VAWYXSNFSA-N
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Description

N-(2-Hydroxyethyl)cinnamamide phenylcarbamate is a compound that combines the structural features of cinnamamide and phenylcarbamate. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)cinnamamide phenylcarbamate typically involves the reaction of N-(2-Hydroxyethyl)cinnamamide with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction can be represented as follows:

N-(2-Hydroxyethyl)cinnamamide+Phenyl isocyanateN-(2-Hydroxyethyl)cinnamamide phenylcarbamate\text{N-(2-Hydroxyethyl)cinnamamide} + \text{Phenyl isocyanate} \rightarrow \text{this compound} N-(2-Hydroxyethyl)cinnamamide+Phenyl isocyanate→N-(2-Hydroxyethyl)cinnamamide phenylcarbamate

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)cinnamamide phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the cinnamamide moiety can be reduced to form an alcohol.

    Substitution: The phenylcarbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the phenylcarbamate group under basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)cinnamamide phenylcarbamate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane of microorganisms. Its antioxidant activity could be due to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)cinnamamide: Shares the cinnamamide moiety but lacks the phenylcarbamate group.

    Phenylcarbamate derivatives: Compounds with similar carbamate linkages but different substituents on the aromatic ring.

Uniqueness

N-(2-Hydroxyethyl)cinnamamide phenylcarbamate is unique due to the combination of cinnamamide and phenylcarbamate moieties, which may confer distinct biological activities and physicochemical properties compared to its individual components .

Properties

IUPAC Name

2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17(12-11-15-7-3-1-4-8-15)19-13-14-23-18(22)20-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,19,21)(H,20,22)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACIUSTVXOLSQD-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCOC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCOC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30687-10-6
Record name Cinnamamide, N-(2-hydroxyethyl)-, phenylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030687106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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